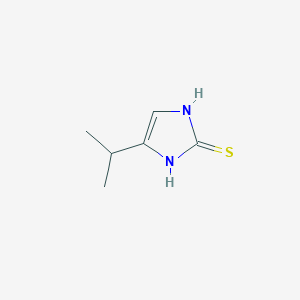

Isopropylimidazole-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isopropylimidazole-2-thione derivatives are a class of compounds that have garnered interest due to their diverse chemical properties and potential applications. The synthesis of these compounds typically involves the reaction of isopropylamine-based precursors with isothiocyanates, leading to various substituted imidazole-2-thiones and their derivatives .

Synthesis Analysis

The base-mediated hydroamination of propargylamine with isothiocyanates is a key method for synthesizing imidazole-2-thione derivatives. This process is transition-metal-free and regioselective, leading to the formation of imidazole-2-thione and spiro-cyclic imidazolidine-2-thione structures. The reaction is atom-economical and can be carried out at room temperature, yielding high isolated yields ranging from 65-97% . Another synthetic route involves the reaction between N-isopropylisocyanoacetamide and arylsulfenyl thiocyanates, which provides access to a novel class of imidazole derivatives, specifically 1-arylthiocarbonyl-4-isopropylamino-2,5-dihydro-1H-imidazole-2-thiones .

Molecular Structure Analysis

The molecular structure of isopropylimidazole-2-thione derivatives has been elucidated using X-ray crystallography. For instance, the structure of a diisopropyl derivative was determined, revealing an orthorhombic crystal system and a planar thiazoline ring. The conformation of the isopropyl groups in this molecule is influenced by intramolecular interactions . Additionally, the structure of a dinitro compound, 1,4-dinitro-2-isopropylimidazole, was also determined through X-ray crystallography, showcasing the versatility of the imidazole scaffold for further functionalization .

Chemical Reactions Analysis

The chemical reactivity of isopropylimidazole-2-thione derivatives includes their ability to undergo nitration. The nitration studies on 2-isopropylimidazole have explored reactions with various nitration agents, leading to the isolation of dinitro compounds under specific conditions . Furthermore, the reactivity of a 4-(isopropylamino)imidazol-2-ylidene derivative has been studied, revealing a tautomeric equilibrium with its mesoionic tautomer and associated reactivities, such as undergoing a 4-electron oxidation when coordinated to a Rh(I) center .

Physical and Chemical Properties Analysis

The physical and chemical properties of isopropylimidazole-2-thione derivatives are closely related to their molecular structure. The planarity of the thiazoline ring and the conformation of substituents, such as isopropyl groups, contribute to the stability and reactivity of these compounds . The ability to form stable heterocyclic structures with isothiocyanates indicates the potential for these compounds to serve as intermediates in the synthesis of more complex molecules . The diverse reactivity patterns, including tautomerism and coordination to metal centers, further highlight the chemical versatility of isopropylimidazole-2-thione derivatives .

Applications De Recherche Scientifique

Supramolecular Isomerism and Isomerization

The silver(I) isopropylimidazolate demonstrates intriguing supramolecular isomerism, including a sinusoidal chain, a quintuple helix, and a chicken-wire pattern. Heating induces transformation from the chicken-wire to the quintuple helix, showcasing a unique mechanism of molecular change (Zhang et al., 2011).

Antitumor Activity

Isopropylimidazole-2-thione analogues exhibit notable antitumor activity. Specifically, derivatives with a 3,4,5-trimethoxyphenyl ring linked to the imidazole core show promising cytotoxicity, especially against leukemic cell lines. One compound showed potent activity against MOLT-4 and SR cell lines (Congiu et al., 2008).

Organometallic Complexes

Isopropylimidazole-2-thione derivatives are used in synthesizing novel organometallic complexes. These complexes, involving iridium and rhodium, have been characterized and may have significant implications in various chemical applications (Jia et al., 2009).

Hydroamination and Synthesis

A transition-metal-free, base-mediated hydroamination of propargylamine with isothiocyanates utilizes imidazole-2-thione for the synthesis of diversely substituted imidazole-2-thione and spiro-cyclic imidazolidine-2-thione (Ranjan et al., 2014).

Chiral Auxiliary in Stereochemistry

Imidazole-2-thione derivatives, such as (S)-4-isopropyl-1-phenylimidazolidin-2-thione, serve as chiral auxiliaries in stereoselective reactions. They are crucial for enantioselective synthesis, for example, in the production of (R)-baclofen (Khatik et al., 2011).

Synthetic Strategies and Biological Activities

Imidazole-2-thione derivatives are significant in pharmaceuticals, showing antimicrobial, antifungal, antioxidant, and anti-HIV properties. Diverse synthetic strategies for these derivatives highlight their relevance in therapeutic applications (Savjani & Gajjar, 2011).

Solubility and Thermodynamic Modelling

Research on the solubility of isopropylimidazole in various solvents provides insight into its chemical properties and potential applications in diverse fields, including pharmaceuticals and material sciences (Chen et al., 2017).

Two-Photon Fluorescence Probes

Isopropylimidazole-2-thione-based compounds are utilized in developing two-photon fluorescence probes for biological applications. These probes can image specific cellular activities, contributing to our understanding of various biological processes (Xu et al., 2015; Xu et al., 2016).

Mécanisme D'action

Target of Action

Isopropylimidazole-2-thione, like other imidazole derivatives, is known to interact with various targets. Imidazole derivatives have been reported to interact with DNA and inhibit the topoisomerase II enzyme . They are also known to have a broad spectrum of biological actions .

Mode of Action

Imidazole derivatives are known to cause dna damage via direct dna intercalation and inhibition of the topoisomerase ii enzyme . The imidazole moiety in these compounds plays a crucial role in their interaction with targets .

Biochemical Pathways

Imidazole derivatives have been reported to interfere with dna functions, leading to changes in cellular responses . The imidazole group is a key component in various biochemical pathways, including the biosynthesis of histidine and purines .

Pharmacokinetics

Imidazolethiones are known to be weak organic bases that are protonated when dissolved in acids .

Result of Action

Imidazole derivatives have been reported to cause dna damage and inhibit the topoisomerase ii enzyme, leading to changes in cellular responses .

Action Environment

The synthesis of imidazole derivatives has been reported to be influenced by environmental conditions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-propan-2-yl-1,3-dihydroimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-4(2)5-3-7-6(9)8-5/h3-4H,1-2H3,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSFQGGNLKIXHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CNC(=S)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B3003863.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-1-ethyl-5-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B3003865.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B3003867.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B3003880.png)

![6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3003881.png)

![2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine](/img/structure/B3003882.png)